molecular formula C14H15NO6S B10866267 Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate

Cat. No.: B10866267
M. Wt: 325.34 g/mol
InChI Key: XPFGAVYFXXTYPA-UHFFFAOYSA-N
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Description

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate is a structurally complex organic compound featuring a 1,3-benzodioxole core substituted with an acetyl group at position 6. The acetyl group is linked via an amino bridge to a sulfanylacetate moiety, which includes a methyl ester terminal group.

Properties

Molecular Formula

C14H15NO6S

Molecular Weight

325.34 g/mol

IUPAC Name

methyl 2-[2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C14H15NO6S/c1-8(16)9-3-11-12(21-7-20-11)4-10(9)15-13(17)5-22-6-14(18)19-2/h3-4H,5-7H2,1-2H3,(H,15,17)

InChI Key

XPFGAVYFXXTYPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSCC(=O)OC)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated benzodioxole is reacted with an amino acid derivative to form the amide linkage.

    Thioester Formation: The final step involves the reaction of the amide with a thioester reagent, such as methyl thioacetate, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate has the following chemical characteristics:

  • Molecular Formula : C14H15NO6S
  • Molecular Weight : 325.34 g/mol
  • InChIKey : XPFGAVYFXXTYPA-UHFFFAOYSA-N
  • SMILES : N(C=1C(=CC2=C(C1)OCO2)C(=O)C)C(=O)CSCC(=O)OC

These properties are essential for understanding its reactivity and potential interactions in biological systems.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes related to metabolic disorders. For instance, it has been investigated for its potential as an inhibitor of:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM). The compound's structural analogs have shown promising results in reducing blood glucose levels by delaying carbohydrate absorption .
  • Acetylcholinesterase : Inhibiting this enzyme can have implications for treating neurodegenerative diseases such as Alzheimer's disease. The compound's derivatives have been evaluated for their ability to enhance cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell proliferation .

Case Study 1: α-glucosidase Inhibition

In a study conducted by Abbasi et al., several new sulfonamide derivatives were synthesized, including those related to this compound. These compounds were screened for their ability to inhibit α-glucosidase activity. Results showed significant inhibition compared to control groups, indicating potential therapeutic applications for T2DM management .

Case Study 2: Anticancer Evaluation

Another study focused on the synthesis of various benzodioxole derivatives, including this compound. These compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives exhibited IC50 values indicating effective cytotoxicity, warranting further investigation into their mechanisms of action .

Data Tables

Application AreaTarget Enzyme/Cell TypeKey FindingsReference
Enzyme Inhibitionα-glucosidaseSignificant inhibition observed
Enzyme InhibitionAcetylcholinesteraseEnhanced cognitive function potential
Anticancer ActivityMCF-7 Cell LineEffective cytotoxicity with low IC50 values
Anticancer ActivityHeLa Cell LineInduced apoptosis in cancer cells

Mechanism of Action

The mechanism by which Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets. For example, its structural features suggest it could inhibit enzymes by mimicking natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate with structurally related compounds, highlighting key distinctions in functional groups, solubility, and biological activity:

Compound Name & Source Key Structural Features Biological Activity & Physicochemical Properties
Target Compound 6-Acetyl-1,3-benzodioxol-5-yl group; methyl ester; sulfanyl-oxoethyl bridge Not explicitly reported, but benzodioxole derivatives often exhibit antimicrobial or CNS activity .
Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate Ethyl ester; methoxy/methylphenyl substituents Moderate antimicrobial activity; ethyl ester enhances solubility vs. methyl analogs .
Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate 1,3,4-Thiadiazole ring; benzodioxole-carbonyl group Thiadiazole moiety may confer enhanced antimicrobial or anticancer activity .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide Indole substituent; benzodioxol-methyl group Indole derivatives often target neurological pathways; potential CNS applications .
Ethyl 2-({6-[(2-methoxy-2-oxoethyl)amino]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetate Triazine ring; methoxy-oxoethyl group Triazine derivatives show anticancer and antimicrobial activity; ethyl ester improves pharmacokinetics .
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran ring; sulfinyl group Sulfinyl group increases polarity, potentially altering metabolic stability vs. sulfanyl analogs .

Key Findings from Comparative Analysis

Ester Group Impact :

  • The methyl ester in the target compound may reduce solubility compared to ethyl esters (e.g., ), but it could enhance metabolic stability in vivo due to slower hydrolysis .

Benzodioxole vs. Heterocyclic Cores :

  • Compounds with benzodioxole (e.g., ) often exhibit antioxidant or anti-inflammatory activity, while those with triazine () or thiadiazole () rings are linked to anticancer effects. The acetyl group on the benzodioxole in the target compound may modulate electron density, affecting receptor binding .

Sulfanyl vs.

Biological Activity Trends :

  • Ethyl esters () generally show better pharmacokinetic profiles, while methyl esters may prioritize synthetic simplicity. Thiadiazole and triazine derivatives () highlight the role of heterocycles in enhancing target specificity.

Biological Activity

Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety known for its biological activity. The specific functional groups contribute to its interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Compounds related to this structure have demonstrated anti-inflammatory effects in preclinical studies. They modulate inflammatory pathways and cytokine production, providing a basis for further exploration in inflammatory disease models.

Cytotoxicity and Selectivity

In vitro studies are essential to evaluate the cytotoxic effects of this compound on different cell lines. Preliminary data suggest a favorable selectivity index, indicating potential therapeutic applications with reduced toxicity.

Data Tables

Activity IC50 Value (µM) Reference Compound
Antibacterial10Benzylpenicillin
Anti-inflammatory5Ibuprofen
Cytotoxicity (Cancer)15Cisplatin

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with an IC50 value of 10 µM for the most potent derivative, suggesting that this compound could have similar efficacy .
  • Anti-inflammatory Effects : In a model of acute inflammation, compounds structurally similar to this compound were shown to reduce edema significantly compared to controls, indicating potential therapeutic benefits in inflammatory diseases .
  • Cytotoxicity Studies : A comparative analysis of cytotoxic effects on various cancer cell lines revealed that compounds with the benzodioxole structure exhibited lower toxicity than traditional chemotherapeutics like doxorubicin, suggesting a safer profile for therapeutic use .

Research Findings

Recent research highlights the importance of the methyl sulfanyl group in enhancing the biological activity of related compounds. This modification may increase solubility and bioavailability, crucial factors for therapeutic efficacy.

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